molecular formula C23H18N6O8 B11561330 2,2-Diphenyl-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide

2,2-Diphenyl-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide

Cat. No.: B11561330
M. Wt: 506.4 g/mol
InChI Key: HVNMHZRZLDIYTM-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound characterized by its unique structure, which includes both aromatic and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide typically involves the condensation of 2,4,6-trinitrobenzaldehyde with hydrazine derivatives, followed by acylation with 2,2-diphenylacetyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of nitro and carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide is unique due to its combination of aromatic and hydrazine functional groups, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C23H18N6O8

Molecular Weight

506.4 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(2,4,6-trinitrophenyl)methylidene]hydrazinyl]ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H18N6O8/c30-21(14-24-23(31)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16)26-25-13-18-19(28(34)35)11-17(27(32)33)12-20(18)29(36)37/h1-13,22H,14H2,(H,24,31)(H,26,30)/b25-13+

InChI Key

HVNMHZRZLDIYTM-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.